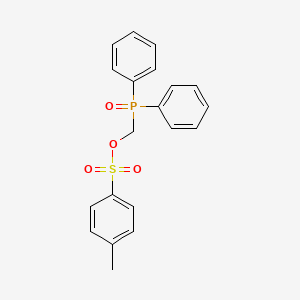

Tosyloxymethyldiphenylphosphine oxide

Description

Historical Context and Evolution of Organophosphorus Reagents in Synthetic Strategies

The field of organophosphorus chemistry has a rich history, dating back to the early 19th century. sigmaaldrich.com The systematic study of these compounds began in earnest around 1820 with investigations into the esterification of phosphoric acid with ethanol. sigmaaldrich.com Throughout the 19th and early 20th centuries, foundational reactions were discovered that remain central to the synthesis of organophosphorus compounds. A pivotal moment was the development of the Michaelis-Arbuzov reaction in 1898, which provides a major pathway for forming carbon-phosphorus bonds. wikipedia.orgmdpi.com

The mid-20th century saw a dramatic expansion in organophosphorus chemistry, partly driven by the development of organophosphate pesticides and nerve agents. chemimpex.com However, this period also gave rise to transformative reagents for organic synthesis. The development of the Wittig reaction by Georg Wittig in the 1950s, which uses phosphonium (B103445) ylides to convert ketones and aldehydes into alkenes, was a landmark achievement that earned a Nobel Prize. mdpi.com This reaction highlighted the utility of organophosphorus compounds in C-C bond formation.

In subsequent decades, the repertoire of organophosphorus reagents continued to grow. Phosphine (B1218219) oxides, once considered mere byproducts of reactions like the Wittig synthesis, were found to be useful in their own right in variations like the Horner-Wadsworth-Emmons reaction. mdpi.com Furthermore, phosphines have become indispensable as ligands in homogeneous catalysis, enabling a vast array of cross-coupling reactions. mdpi.comchemimpex.com The evolution from simple phosphate (B84403) esters to highly specialized chiral phosphine ligands illustrates a continuous progression towards greater control and sophistication in synthetic organic chemistry.

| Key Milestone | Year/Period | Significance |

| First Organophosphate Synthesis | 1848 | Franz Anton Voegeli creates triethyl phosphate, marking a key early synthesis. sigmaaldrich.com |

| Michaelis-Arbuzov Reaction | 1898 | Established a primary method for forming P-C bonds, crucial for synthesizing phosphonates and related compounds. wikipedia.orgmdpi.com |

| Wittig Reaction | 1950s | Revolutionized alkene synthesis from carbonyl compounds using phosphonium ylides. mdpi.com |

| Horner-Wadsworth-Emmons Reaction | 1958 | A modification of the Wittig reaction using phosphonate (B1237965) carbanions, offering greater stereochemical control. |

| Development of Phosphine Ligands | Late 20th Century | The use of phosphines as ligands for transition metals enabled powerful cross-coupling reactions (e.g., Suzuki, Heck). chemimpex.com |

Significance of Tosylates as Advanced Synthetic Intermediates in Organic Transformations

Tosylates (p-toluenesulfonates) are highly versatile and crucial intermediates in organic synthesis, primarily because the tosylate group is an excellent leaving group. sigmaaldrich.comsigmaaldrich.com This property stems from the ability of the sulfonate group to stabilize the negative charge that develops when the group departs. The charge is delocalized through resonance across the three oxygen atoms and the benzene (B151609) ring, making the tosylate anion very stable and, consequently, a weak base.

The primary role of tosylates is the activation of alcohols, which are themselves poor leaving groups in nucleophilic substitution (S_N2) and elimination reactions. The conversion of an alcohol to a tosylate is achieved by reacting it with p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine (B92270). This transformation converts the hydroxyl group (-OH), a poor leaving group, into a tosylate group (-OTs), which is readily displaced by a wide range of nucleophiles. sigmaaldrich.com Importantly, the tosylation of an alcohol proceeds with retention of stereochemistry at the carbon atom. sigmaaldrich.com

The utility of tosylates extends beyond simple substitution reactions. They serve as protecting groups for alcohols and amines, temporarily masking their reactivity while other transformations are carried out on the molecule. The stability of tosylates as crystalline solids makes them convenient to handle, purify, and store, further cementing their status as indispensable tools in the synthetic chemist's arsenal. sigmaaldrich.com

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Tosylate (TsO⁻) | p-Toluenesulfonic acid (TsOH) | ~ -2.8 | Excellent |

| Iodide (I⁻) | Hydroiodic acid (HI) | ~ -10 | Very Good |

| Bromide (Br⁻) | Hydrobromic acid (HBr) | ~ -9 | Good |

| Chloride (Cl⁻) | Hydrochloric acid (HCl) | ~ -7 | Moderate |

| Hydroxide (HO⁻) | Water (H₂O) | ~ 15.7 | Poor |

Structural Features of Diphenylphosphine (B32561) Oxide Derivatives and their Implications for Reactivity

Diphenylphosphine oxide is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H. Its derivatives are characterized by a phosphorus(V) center double-bonded to an oxygen atom and single-bonded to two phenyl groups. sigmaaldrich.com A key structural feature of the parent compound is its existence in equilibrium with a trivalent tautomer, diphenylphosphinous acid, (C₆H₅)₂POH. sigmaaldrich.com Although the equilibrium lies heavily towards the pentavalent phosphine oxide form, the presence of the tautomer can influence its reactivity.

The reactivity of diphenylphosphine oxide derivatives is governed by several key features:

The P=O Bond: The phosphoryl group is highly polar and acts as a strong hydrogen bond acceptor. This polarity influences the solubility and coordination properties of the molecule.

The Phenyl Groups: The two phenyl rings create a sterically hindered environment around the phosphorus atom. Their electronic properties can be tuned by introducing substituents, thereby modifying the reactivity of the phosphorus center.

The P-H Bond (in the parent compound): The hydrogen atom attached directly to phosphorus is acidic and can be removed by a base. The resulting phosphinite anion is a potent nucleophile. This allows diphenylphosphine oxide to participate in reactions such as the Pudovik addition and other carbonyl functionalizations.

These structural elements make diphenylphosphine oxide and its derivatives versatile reagents. They are used to introduce the diphenylphosphino group in coupling reactions like the Buchwald-Hartwig amination. sigmaaldrich.com Furthermore, they serve as precursors for synthesizing a wide variety of phosphine ligands, which are critical in catalysis. sigmaaldrich.com The thermal and chemical stability of the phosphine oxide group also makes it a desirable feature in materials science, such as in the design of organic light-emitting diodes (OLEDs).

Properties

CAS No. |

33730-69-7 |

|---|---|

Molecular Formula |

C20H21O5PS |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

diphenylphosphorylmethanol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10) |

InChI Key |

LANXDSIYJNBJLR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tosyloxymethyldiphenylphosphine Oxide

Regioselective and Stereoselective Synthesis Approaches

The selective synthesis of tosyloxymethyldiphenylphosphine oxide, particularly its chiral analogues, presents unique challenges due to the potential for reactions at multiple sites and the need for precise stereochemical control.

Enantioselective and Diastereoselective Routes to Phosphorus Compounds

The development of enantioselective and diastereoselective methods for the synthesis of P-chiral phosphorus compounds is a significant area of research. These methods are crucial for accessing optically active phosphine (B1218219) oxides, which are valuable as chiral ligands and catalysts. While direct enantioselective or diastereoselective routes to this compound are not extensively documented in readily available literature, the synthesis of chiral precursors, such as P-stereogenic hydroxymethylphosphine oxides, provides a viable pathway.

For instance, the synthesis of (S)-hydroxymethyl-(2-methylphenyl)-phenylphosphine oxide has been achieved with high enantiomeric excess (96% ee) and in near-quantitative yield (98%). This was accomplished through the addition of formaldehyde (B43269) to the corresponding P-stereogenic secondary phosphine oxide in the presence of aqueous sodium hydroxide. Such chiral hydroxymethylphosphine oxides are ideal precursors for the synthesis of their corresponding tosyloxylated derivatives, where the stereochemistry at the phosphorus center is retained during the tosylation of the hydroxyl group.

The stereoselective synthesis of P-stereogenic compounds often relies on the use of chiral auxiliaries or catalysts. Early methods involved the resolution of diastereoisomers or chiral auxiliary-controlled asymmetric reactions. More recently, transition-metal-catalyzed enantioselective cross-coupling reactions and asymmetric additions of phosphorus nucleophiles have gained prominence. nih.gov Organocatalysis has also emerged as a powerful tool for the synthesis of P-stereogenic centers. nih.gov

Control of Tosylation Selectivity

The tosylation of hydroxymethyldiphenylphosphine oxide involves the conversion of the primary alcohol to a tosylate, which is an excellent leaving group. The selectivity of this reaction is generally high for the primary hydroxyl group. Standard procedures for the tosylation of primary alcohols can be effectively applied.

A general procedure for alcohol tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. The base serves to neutralize the HCl generated during the reaction. rsc.org

For more complex molecules with multiple hydroxyl groups, achieving regioselectivity can be more challenging. Controlled tosylation techniques, such as the gradual addition of the tosylating agent or the use of protecting groups, can be employed to selectively tosylate the desired hydroxyl group. jchemlett.com

Modern Reagents and Catalysts in this compound Synthesis

Recent advancements in synthetic chemistry have introduced novel reagents and catalysts that can enhance the efficiency and selectivity of the tosylation reaction for preparing this compound.

Application of Novel Activating Reagents in Tosylation Reactions

While the classic combination of tosyl chloride and a tertiary amine base is widely used, modern activating reagents can offer advantages in terms of reaction rates and yields, especially for sterically hindered or less reactive alcohols. For instance, the use of p-toluenesulfonic anhydride (B1165640) in the presence of a catalytic amount of ytterbium(III) trifluoromethanesulfonate (B1224126) allows for the efficient tosylation of primary and secondary alcohols under neutral and mild conditions. organic-chemistry.org Another approach involves the use of 4-methylpyridine (B42270) N-oxide as a catalyst for amine-free sulfonylation, which is suitable for base-sensitive substrates. organic-chemistry.org

Catalytic Pathways for the Formation of this compound

The formation of this compound is a two-step process: the synthesis of hydroxymethyldiphenylphosphine oxide followed by its tosylation. The synthesis of the precursor, hydroxymethyldiphenylphosphine oxide, can be achieved through various methods, including the reaction of diphenylphosphine (B32561) oxide with formaldehyde.

Catalysis can play a role in both steps. For the synthesis of phosphine oxides in general, various catalytic methods have been developed, including transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For the tosylation step, as mentioned previously, Lewis acids like ytterbium(III) trifluoromethanesulfonate can catalyze the reaction. organic-chemistry.org Indium-catalyzed sulfonylation of alcohols has also been reported as a facile and efficient method. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through the use of eco-friendly solvents, catalysts, and reaction conditions.

The use of concentrated aqueous solutions of sodium tosylate as a recyclable medium for organic reactions, including nucleophilic substitutions, represents a green approach. acs.org Such hydrotropic solutions can enhance reaction rates and allow for easy separation and recycling of the reaction medium, minimizing the use of volatile organic solvents. acs.org

Furthermore, developing chromatography-free purification methods is a key aspect of green synthesis. A controlled synthesis of mono-tosylates from diols has been reported that avoids chromatography by using an excess of the diol and gradual addition of tosyl chloride, followed by purification through extraction and precipitation. jchemlett.com While not directly applied to hydroxymethyldiphenylphosphine oxide, this principle could be adapted.

The tosylation of biopolymers like starch and cellulose (B213188) has been successfully demonstrated in eco-friendly solvent systems such as NaOH-urea, sometimes in the presence of surfactants. rsc.orgrsc.org These solvent systems are non-toxic, biodegradable, and offer a greener alternative to traditional organic solvents. Exploring such solvent systems for the tosylation of hydroxymethyldiphenylphosphine oxide could significantly improve the sustainability of its synthesis.

Development of Solvent-Free and Aqueous Medium Synthetic Routes

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The development of solvent-free and aqueous-based synthetic methods for this compound represents a significant step towards more sustainable chemical production.

The synthesis of the precursor, hydroxymethyldiphenylphosphine oxide, has been documented in the scientific literature, typically involving reactions in organic solvents. acs.orgacs.org The subsequent tosylation step to yield the final product would conventionally also be carried out in a non-aqueous medium. However, recent advancements in green chemistry offer promising alternatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has been successfully applied to the deoxygenation of phosphine oxides, demonstrating the feasibility of such techniques for organophosphorus compounds. rsc.orgacs.org A catalyst- and solvent-free reaction between secondary phosphine oxides and ketones to provide tertiary α-hydroxyphosphine oxides has also been reported, showcasing a green route to precursors of the target molecule. organic-chemistry.org A potential solvent-free approach to this compound could involve the direct reaction of hydroxymethyldiphenylphosphine oxide with a solid-supported tosylating agent under ball-milling conditions.

Aqueous Medium Synthesis:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While the solubility of nonpolar organic reactants in water can be a challenge, various strategies can overcome this limitation. The synthesis of phosphine oxides using aqueous hydrogen peroxide is a known method, indicating that the phosphine oxide moiety is stable in aqueous environments. rsc.orgresearchgate.net

More pertinently, tosylation reactions have been successfully carried out in eco-friendly media. For instance, the tosylation of cellulose and starch has been demonstrated in NaOH-urea aqueous solutions. rsc.orgrsc.org Another innovative approach involves the use of a highly concentrated aqueous solution of sodium tosylate itself as a recyclable medium for organic reactions, including nucleophilic substitutions. acs.org This hydrotropic solution enhances the solubility of organic compounds, facilitating reactions in an aqueous environment. The tosylation of hydroxymethyldiphenylphosphine oxide could potentially be achieved in such a medium, simplifying workup and enabling solvent recycling.

The following table summarizes a hypothetical comparison of reaction conditions for the tosylation of hydroxymethyldiphenylphosphine oxide.

| Parameter | Traditional Method | Aqueous Medium Method | Solvent-Free Method |

| Solvent | Dichloromethane, Pyridine (B92270) | Water with hydrotrope (e.g., NaOTs) | None |

| Base | Pyridine, Triethylamine | Sodium Hydroxide | Solid-supported base |

| Temperature | 0 °C to room temperature | Room temperature to 60 °C | Ambient or elevated (via milling) |

| Workup | Organic extraction, washing | Phase separation, extraction | Direct isolation, simple filtration |

| Waste | Chlorinated solvent, amine salts | Recyclable aqueous phase, salts | Minimal, primarily salt by-product |

Strategies for Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The direct synthesis of functionalized phosphine oxides like this compound can be viewed as an atom-economical process, as it transforms a simple phosphine oxide into a more complex, valuable molecule, rather than generating phosphine oxides as waste products, which is common in reactions like the Wittig or Mitsunobu reactions. mdpi.comru.nl

The synthesis of this compound can be analyzed in two key steps: the formation of the C-P and C-O bonds of the hydroxymethyldiphenylphosphine oxide precursor, and the subsequent tosylation.

Formation of Hydroxymethyldiphenylphosphine Oxide : One common route involves the reaction of diphenylphosphine oxide with formaldehyde. This is an addition reaction and is inherently atom-economical, as all atoms from the reactants are incorporated into the product.

Tosylation of Hydroxymethyldiphenylphosphine Oxide : The traditional method for tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Ph₂P(O)CH₂OH + TsCl + C₅H₅N → Ph₂P(O)CH₂OTs + C₅H₅N·HCl

While effective, this reaction generates a stoichiometric amount of pyridinium (B92312) hydrochloride salt as waste, which lowers the atom economy. To improve this, alternative tosylation methods that minimize waste are desirable. jchemlett.com Eco-friendly protocols for the tosylation of phenols and alcohols have been developed that are chromatography-free and proceed in high yield. organic-chemistry.org Another approach could be the use of a catalytic amount of a recyclable base or the use of p-toluenesulfonic anhydride, where the by-product is p-toluenesulfonic acid, which could potentially be recovered and reused.

The table below outlines a comparison of atom economy for different tosylation approaches.

| Reagents | Desired Product | By-products | Theoretical Atom Economy (%) |

| Ph₂P(O)CH₂OH + TsCl + Pyridine | Ph₂P(O)CH₂OTs | Pyridinium hydrochloride | 76.8% |

| Ph₂P(O)CH₂OH + Ts₂O | Ph₂P(O)CH₂OTs | p-Toluenesulfonic acid | 70.9% |

Note: The calculation for the Ts₂O reaction assumes the by-product is a single molecule of p-toluenesulfonic acid for simplicity, though in practice it would react with a base.

Minimizing waste also involves the use of catalytic reagents over stoichiometric ones and avoiding protecting groups and extensive purification steps like column chromatography.

Exploration of Biocatalysis and Organocatalysis in Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions. Biocatalysis and organocatalysis are particularly attractive for their potential to create complex molecules in an environmentally friendly manner.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of organophosphorus chemistry, phosphine oxides themselves have been developed as organocatalysts for various transformations. researchgate.netresearchgate.nethku.hk This dual role of phosphine oxides as both synthetic targets and catalysts highlights the versatility of this functional group. The synthesis of this compound could potentially be facilitated by an organocatalyst, for example, in the key C-P bond-forming step. Organocatalytic enantioselective P-nucleophilic additions have been developed, which could offer a route to chiral versions of the precursor. researchgate.net Furthermore, phosphine oxide organocatalysis has been shown to be effective in various reactions, suggesting that the synthesis could be designed to be autocatalytic or catalyzed by a similar phosphine oxide structure. mdpi.com

Biocatalysis:

Biocatalysis employs enzymes to perform chemical transformations. Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) under mild aqueous conditions. While the direct biocatalytic synthesis of this compound is not yet established, related enzymatic transformations suggest its feasibility. For instance, lipases are known to catalyze acylation and deacylation reactions on alcohols and could potentially be used for a selective tosylation or a related esterification if a suitable activated tosyl donor is employed. While there are no direct reports of biocatalytic tosylation, the broader application of enzymes in organic synthesis is a rapidly expanding field. The potential for a chemo-enzymatic route, where an enzymatic step is combined with a chemical step, could offer a sustainable pathway to the target molecule.

Chemical Reactivity and Mechanistic Investigations of Tosyloxymethyldiphenylphosphine Oxide

Role as a Precursor in Functional Group Transformations

The presence of a good leaving group, the tosylate anion, attached to a methylene (B1212753) group which is activated by the electron-withdrawing diphenylphosphine (B32561) oxide group, makes Tosyloxymethyldiphenylphosphine oxide an excellent substrate for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions Mediated by Tosylate Departure

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound. The departure of the tosylate group facilitates the introduction of a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the tosylate, leading to inversion of configuration if the carbon is a stereocenter. youtube.com The rate of these reactions is dependent on both the concentration of the substrate and the nucleophile. youtube.com

This compound readily reacts with various nucleophiles to form compounds containing new heteroatom-carbon bonds. For instance, treatment with halide ions (e.g., from lithium bromide) can produce the corresponding halomethyldiphenylphosphine oxides. researchgate.net Similarly, other heteroatomic nucleophiles, such as alkoxides, thiolates, and amines, can be employed to synthesize a diverse array of functionalized phosphine (B1218219) oxides.

A general scheme for these transformations is as follows:

Ph2P(O)CH2OTs + Nu- → Ph2P(O)CH2Nu + TsO-

Where Nu- represents a generic nucleophile and TsO- is the tosylate leaving group.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Reagent Example | Product (Ph2P(O)CH2Nu) |

| Bromide (Br-) | Lithium Bromide (LiBr) | Bromomethyldiphenylphosphine oxide |

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | Hydroxymethyldiphenylphosphine oxide |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | Cyanomethyldiphenylphosphine oxide |

The products of nucleophilic substitution, particularly the halomethyldiphenylphosphine oxides, can serve as precursors for carbon-carbon bond formation. These compounds can participate in various coupling reactions, although direct coupling using this compound with organometallic reagents can also be envisioned. The formation of carbon-carbon bonds is a fundamental process in the synthesis of more complex organic molecules. nih.gov

Elimination Reactions to Generate Unsaturated Organic Systems

When treated with a strong, non-nucleophilic base, this compound can undergo elimination reactions. youtube.com In a typical E2 elimination pathway, the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the tosylate group, leading to the formation of a double bond and the expulsion of the tosylate leaving group. khanacademy.orgyoutube.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

However, due to the structure of this compound, which lacks a beta-hydrogen on an adjacent carbon atom, a standard E2 elimination to form an alkene is not possible. Instead, under strongly basic conditions, other types of elimination or rearrangement reactions could potentially occur, though these are less common for this specific substrate. For a typical elimination reaction to occur, the substrate must possess a proton on a carbon atom adjacent to the leaving group. youtube.com

Participation in Phosphorus Ylide-Based Reactions and Variants

The diphenylphosphine oxide group in this compound allows for its conversion into phosphorus ylides, which are key intermediates in olefination reactions.

Horner-Wittig and Related Olefination Reactions Utilizing Phosphine Oxides

The Horner-Wittig reaction is a modification of the renowned Wittig reaction. nih.gov In this process, a phosphine oxide-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene and a phosphinate salt. diva-portal.org this compound can be converted into the necessary phosphine oxide-stabilized carbanion. This is typically achieved by first displacing the tosylate with a suitable nucleophile (if necessary) and then deprotonating the resulting α-carbon with a strong base, such as an organolithium reagent.

The general mechanism involves the nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene and a diphenylphosphinate salt. A key advantage of the Horner-Wittig reaction is that the phosphinate byproduct is often more easily removed from the reaction mixture than the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction. organic-chemistry.org

The stereochemical outcome of the Horner-Wittig reaction can be influenced by the reaction conditions and the nature of the substituents on both the phosphine oxide and the carbonyl compound. wikipedia.org

Table 2: Comparison of Wittig and Horner-Wittig Reactions

| Feature | Wittig Reaction | Horner-Wittig Reaction |

| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphine oxide-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Diphenylphosphinate salt |

| Reactivity | Generally reactive with aldehydes and ketones | Can be more reactive with hindered ketones |

| Byproduct Removal | Can be challenging | Often easier (water-soluble) |

Role in Other Phosphine Oxide-Mediated Transformations

Phosphine oxides are generally stable and often considered byproducts in reactions like the Wittig and Mitsunobu reactions. However, they can participate in other transformations. For instance, P-stereogenic secondary phosphine oxides can be transformed stereospecifically into a variety of tertiary phosphine oxides through reactions like the Michaelis–Becker, Hirao, or Pudovik reactions. nih.gov The development of methods to reduce the highly stable phosphine oxide P=O bond back to a phosphine is a significant area of research, as it allows for the recycling of valuable phosphine ligands and reagents. nih.gov

General Principles of Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not available. The following subsections describe the general methodologies used for such studies.

Determination of Reaction Rates and Activation Energy Profiles

The study of reaction kinetics involves measuring the rate at which reactants are converted into products. The reaction rate is influenced by factors such as concentration, temperature, and the presence of catalysts. The rate law for a reaction is an equation that links the reaction rate with the concentrations of the reactants.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate constant (k). The relationship is described by the Arrhenius equation:

k = A e-Ea/RT

where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature (in Kelvin)

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T can be generated. This plot, known as an Arrhenius plot, yields a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated. nih.govresearchgate.net

Table 1: Hypothetical Data for Determining Activation Energy This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Temperature (K) | 1/T (K-1) | Rate Constant, k (s-1) | ln(k) |

|---|---|---|---|

| 300 | 0.00333 | 0.05 | -3.00 |

| 310 | 0.00323 | 0.10 | -2.30 |

| 320 | 0.00313 | 0.20 | -1.61 |

| 330 | 0.00303 | 0.38 | -0.97 |

Equilibrium Considerations in Reversible Chemical Transformations

Thermodynamics governs the extent to which a reaction proceeds and the position of equilibrium. For a reversible reaction, the equilibrium constant (K) indicates the ratio of products to reactants at equilibrium. The Gibbs free energy change (ΔG) is the key thermodynamic parameter that determines the spontaneity of a reaction.

ΔG = ΔH - TΔS

where:

ΔH is the change in enthalpy (heat of reaction)

T is the absolute temperature

ΔS is the change in entropy

A negative ΔG indicates a spontaneous reaction in the forward direction. The relationship between Gibbs free energy and the equilibrium constant is given by:

ΔG° = -RT ln(K)

In thermodynamically controlled reactions, the product distribution is determined by the relative thermodynamic stabilities of the products. researchgate.netmdpi.com For instance, the preference for E-alkenes from stabilized ylides is a result of the greater thermodynamic stability of the transition state leading to the E-product.

Applications in Advanced Organic Synthesis and Materials Science

Utility in Complex Molecule Synthesis

The reactivity of Tosyloxymethyldiphenylphosphine oxide makes it a valuable tool in the construction of intricate molecular architectures, including natural products and pharmaceutical intermediates.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its potential utility can be inferred from the well-established chemistry of phosphine (B1218219) oxides and tosylates. The compound serves as a precursor to phosphonium (B103445) salts, which are key intermediates in the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction. These reactions are fundamental for the formation of carbon-carbon double bonds, a common structural motif in many natural products.

The general transformation involves the reaction of this compound with a phosphine, typically triphenylphosphine (B44618), to generate a phosphonium salt. This salt can then be deprotonated with a strong base to form the corresponding ylide. The ylide subsequently reacts with an aldehyde or ketone to produce an alkene, with the concomitant formation of triphenylphosphine oxide. The stereochemical outcome of these reactions can often be controlled, providing a powerful method for the stereoselective synthesis of complex natural products.

Table 1: Potential Reaction Scheme in Natural Product Synthesis

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | This compound, Triphenylphosphine | - | (Diphenylphosphinoyl)methyltriphenylphosphonium tosylate | Quaternization |

| 2 | (Diphenylphosphinoyl)methyltriphenylphosphonium tosylate | Strong Base (e.g., n-BuLi) | Diphenylphosphinoylmethylenetriphenylphosphorane (ylide) | Deprotonation |

| 3 | Ylide, Aldehyde/Ketone (from natural product precursor) | - | Alkene-containing intermediate, Triphenylphosphine oxide | Wittig Reaction |

In the realm of pharmaceutical chemistry, the synthesis of complex organic molecules as active pharmaceutical ingredients (APIs) or their intermediates is of paramount importance. This compound can serve as a key building block for introducing the diphenylphosphinoylmethyl group into organic molecules. This moiety can be valuable for modifying the steric and electronic properties of a molecule, potentially influencing its biological activity.

The tosylate group in this compound is an excellent leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the facile introduction of the diphenylphosphinoylmethyl unit via substitution reactions with a variety of nucleophiles, such as amines, alkoxides, and carbanions. This reactivity enables the synthesis of a diverse range of pharmaceutical intermediates and advanced building blocks that can be further elaborated into target drug molecules.

Role in Polymer Chemistry and Advanced Materials Development

The incorporation of phosphorus-containing moieties into polymers can impart desirable properties such as flame retardancy, thermal stability, and metal-binding capabilities. This compound serves as a potential monomer or functionalizing agent in the development of such advanced materials.

Phosphine oxide-containing polymers are known for their enhanced thermal and oxidative stability, as well as their flame-retardant properties. rsc.org The diphenylphosphine (B32561) oxide group in this compound can be incorporated into polymer backbones or as pendant groups.

One potential route for polymerization involves the reaction of the tosylate with a difunctional nucleophile, such as a bisphenol or a diamine, in a step-growth polymerization. Alternatively, the tosylate can be displaced by a polymerizable nucleophile, such as a vinyl-containing alcohol or amine, to generate a monomer that can then be subjected to chain-growth polymerization. The resulting polymers, bearing the bulky and polar diphenylphosphine oxide groups, may exhibit unique solubility, thermal, and adhesive properties.

Phosphine oxides can act as ligands for transition metals, and their complexes have found applications in various catalytic transformations. researchgate.netehu.esdocumentsdelivered.com While tertiary phosphines are more common ligands, the corresponding phosphine oxides can also coordinate to metal centers, often exhibiting different electronic and steric effects.

This compound can be utilized as a precursor for the synthesis of novel phosphine oxide-containing ligands. The tosylate group can be substituted by various coordinating moieties, such as pyridyl, amino, or carboxylate groups, to create multidentate ligands. These ligands can then be complexed with transition metals like palladium, platinum, or rhodium to generate catalysts for a range of organic reactions, including cross-coupling, hydrogenation, and hydroformylation. The presence of the phosphine oxide group can influence the activity, selectivity, and stability of the resulting catalyst. ehu.es

Development of Novel Reagents and Methodologies

The unique reactivity of this compound makes it a valuable starting material for the development of new synthetic reagents and methodologies. The tosylate group can be readily displaced by a wide array of nucleophiles, enabling the synthesis of a diverse library of functionalized diphenylphosphine oxide derivatives.

For instance, reaction with azide (B81097) sources can yield azidomethyldiphenylphosphine oxide, a precursor to phosphinoyl-substituted nitrenes or a building block for click chemistry. Displacement with cyanide would afford cyanomethyldiphenylphosphine oxide, a versatile intermediate for the synthesis of β-ketophosphine oxides and other functionalized organophosphorus compounds. These new reagents, derived from this compound, can open up new avenues for the construction of complex organic molecules and the development of novel synthetic transformations.

Table 2: Examples of Novel Reagents Derived from this compound

| Nucleophile | Product | Potential Application |

| Sodium Azide (NaN₃) | Azidomethyldiphenylphosphine oxide | Precursor for phosphinoyl nitrenes, Click chemistry |

| Sodium Cyanide (NaCN) | Cyanomethyldiphenylphosphine oxide | Synthesis of β-ketophosphine oxides |

| Grignard Reagents (RMgX) | Alkyl/Aryl-substituted methyldiphenylphosphine (B73815) oxides | Synthesis of functionalized phosphine oxides |

| Secondary Amines (R₂NH) | (Aminomethyl)diphenylphosphine oxides | Ligand synthesis, Pharmaceutical intermediates |

Design of Chiral Auxiliaries and Stereoselective Catalysts

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are temporary stereogenic groups that are incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Similarly, stereoselective catalysts are designed to create a chiral environment that favors the formation of one stereoisomer over another.

While direct research on (Tosyloxymethyl)diphenylphosphine oxide as a standalone chiral auxiliary or catalyst is not extensively documented, its structural motifs are integral to the design of more complex chiral ligands and organocatalysts. The diphenylphosphine oxide group is a well-established coordinating moiety in transition metal catalysis, and its derivatization offers a pathway to introduce chirality.

For instance, the synthesis of P-chirogenic phosphine oxides is a significant area of research. These compounds, where the phosphorus atom is the stereocenter, can act as powerful Lewis basic catalysts. The synthetic routes to such molecules could potentially involve precursors like (Tosyloxymethyl)diphenylphosphine oxide, where the tosyl group acts as a leaving group for the introduction of various functionalities, ultimately leading to a chiral phosphorus center.

Table 1: Examples of Chiral Ligands and Auxiliaries Incorporating the Diphenylphosphine Oxide Moiety

| Compound Class | General Structure | Application |

| Chiral Phosphine Oxides | R¹R²P(=O)R³ | Lewis Base Catalysis |

| Chiral Diphosphine Oxides | R¹R²P(=O)-X-P(=O)R³R⁴ | Bidentate Ligands for Asymmetric Catalysis |

| Chiral Phosphine-Phosphine Oxides | R¹R²P-X-P(=O)R³R⁴ | Hemilabile Ligands in Catalysis |

The design principles for these chiral systems often rely on creating a well-defined three-dimensional space around the catalytic center. The bulky phenyl groups of the diphenylphosphine oxide moiety contribute significantly to the steric environment, which is crucial for achieving high levels of stereocontrol.

New Approaches for Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of all organic molecules. The development of novel and efficient methods for these transformations is a continuous pursuit in organic chemistry. (Tosyloxymethyl)diphenylphosphine oxide serves as a versatile reagent and precursor in several innovative bond-forming strategies.

Carbon-Carbon Bond Formation

The diphenylphosphine oxide group can be strategically employed in reactions that facilitate the formation of new C-C bonds. One notable application is in the context of the Horner-Wadsworth-Emmons (HWE) reaction and its variations. While not a direct olefination reagent itself, (Tosyloxymethyl)diphenylphosphine oxide can be a precursor to phosphonate (B1237965) ylides. The tosyl group can be displaced by a nucleophile, and subsequent modifications can lead to the desired phosphonate.

Furthermore, the phosphine oxide moiety can act as a directing group in transition metal-catalyzed C-H activation/functionalization reactions. The oxygen atom of the P=O group can coordinate to the metal center, bringing it in proximity to a specific C-H bond and enabling its selective cleavage and subsequent coupling with another reactant.

Table 2: Selected Examples of Carbon-Carbon Bond Forming Reactions Involving Phosphine Oxides

| Reaction Type | Role of Phosphine Oxide | Key Intermediates |

| Horner-Wadsworth-Emmons | Precursor to phosphonate ylides | Stabilized carbanions |

| C-H Activation/Functionalization | Directing group | Metallacyclic intermediates |

| Michael Addition | Activating group for the nucleophile | Enolate-like species |

Recent research has also explored the use of phosphine oxide derivatives in radical-mediated C-C bond formation, where the phosphorus-containing group can influence the reactivity and selectivity of the radical intermediates.

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is equally critical in organic synthesis. The reactivity of (Tosyloxymethyl)diphenylphosphine oxide makes it a valuable participant in these transformations. The tosylate group is an excellent leaving group, making the methylene carbon attached to it susceptible to nucleophilic attack by heteroatom nucleophiles.

This reactivity allows for the facile introduction of various heteroatomic functionalities. For example, reaction with amines, alcohols, or thiols can lead to the formation of aminomethyl-, alkoxymethyl-, and thiomethyldiphenylphosphine oxides, respectively. These products themselves can be valuable intermediates or possess interesting biological or material properties.

Table 3: Representative Carbon-Heteroatom Bond Forming Reactions Utilizing (Tosyloxymethyl)diphenylphosphine oxide

| Heteroatom Nucleophile | Product Type | Potential Applications |

| Amines (R₂NH) | Aminomethyldiphenylphosphine oxides | Ligand synthesis, bioactive molecules |

| Alcohols (ROH) | Alkoxymethyldiphenylphosphine oxides | Building blocks, flame retardants |

| Thiols (RSH) | Thiomethyldiphenylphosphine oxides | Material science, ligand design |

Computational and Theoretical Investigations of Tosyloxymethyldiphenylphosphine Oxide Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and, from there, to derive a wealth of information about their reactivity. DFT calculations for Tosyloxymethyldiphenylphosphine oxide would focus on solving the Schrödinger equation for the molecule to determine its ground-state electron density.

Detailed research findings from DFT studies on analogous organophosphorus compounds reveal that the phosphoryl group (P=O) is a dominant feature, characterized by a significant dipole moment and a high degree of polarity. This is a result of the electronegativity difference between phosphorus and oxygen. In this compound, the electron-withdrawing nature of the tosyloxyl group is expected to further influence the electronic environment of the phosphorus center.

DFT can be used to calculate a variety of electronic properties that serve as reactivity descriptors. These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For molecules like trivinylphosphine oxide, DFT has been used to understand their polymerization mechanisms by analyzing these frontier orbitals.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a highly negative potential around the phosphoryl oxygen and a positive potential around the phosphorus atom and the sulfonyl group of the tosylate moiety.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability |

| Dipole Moment | 5.8 D | Indicates high polarity |

| Mulliken Charge on P | +1.5 e | Shows electrophilic character |

| Mulliken Charge on O (P=O) | -0.8 e | Shows nucleophilic character |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The molecule possesses several rotatable bonds, including those connecting the phenyl rings to the phosphorus atom and the bonds within the tosyloxymethyl group. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules. This would reveal the structure of the solvation shell and quantify the strength of solute-solvent interactions, which can significantly impact reaction rates and mechanisms.

Intermolecular Interactions: In condensed phases, molecules interact with their neighbors. MD can simulate these interactions, providing insights into properties like miscibility and the formation of aggregates. The strong dipole of the phosphine (B1218219) oxide group suggests that dipole-dipole interactions would be a dominant feature in such simulations.

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this would involve studying its potential transformations, such as nucleophilic substitution at the methylene (B1212753) carbon or reactions involving the phosphoryl group.

A key aspect of mechanistic studies is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. Using methods based on DFT, the geometry of the TS can be optimized, and the energy barrier (activation energy) for the reaction can be calculated.

For instance, in a hypothetical SN2 reaction where a nucleophile attacks the methylene carbon of this compound, displacing the tosylate leaving group, computational modeling could:

Determine the geometry of the pentacoordinate carbon transition state.

Calculate the activation energy, which is directly related to the reaction rate.

Analyze the vibrational frequencies of the TS to confirm it is a true first-order saddle point.

Interactive Data Table: Hypothetical Reaction Barriers for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Type |

| Chloride | Acetonitrile | 22.5 | SN2 |

| Hydroxide | Water | 18.7 | SN2 |

| Ammonia | Gas Phase | 28.1 | SN2 |

The solvent can have a profound effect on reaction mechanisms and rates. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For reactions involving charged species or polar transition states, the choice of solvent can dramatically alter the calculated reaction barriers.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

While a QSAR study on this compound alone is not feasible, it could be included in a larger dataset of related phosphine oxides to build a predictive model. The process would involve:

Data Set Assembly: A series of structurally diverse phosphine oxides with measured activity (e.g., catalytic efficiency, reaction yield, or a biological endpoint) would be compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These can include constitutional, topological, electronic, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the reactivity of new, untested phosphine oxides, including other derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired properties.

Retrosynthetic Analysis Strategies for Tosyloxymethyldiphenylphosphine Oxide Derivatization

Disconnection Approaches Involving the Phosphine (B1218219) Oxide Moiety

The diphenylphosphine (B32561) oxide group is a central feature of the target molecule, and its disconnection is a primary consideration in retrosynthetic planning. Two main disconnection approaches can be envisioned for the C-P bonds of the diphenylphosphine oxide moiety.

A primary disconnection strategy involves breaking the phosphorus-carbon (P-C) bonds. This leads back to a simpler phosphorus source and phenyl precursors. For instance, the retrosynthesis can lead to diphenylphosphine oxide itself or a related P(V) species. Diphenylphosphine oxide is a common reagent and can be prepared through several methods, including the reaction of diethylphosphite with a Grignard reagent like phenylmagnesium bromide, followed by an acidic workup. Alternatively, it can be synthesized by the partial hydrolysis of chlorodiphenylphosphine.

Another approach is to consider the formation of the phosphine oxide from a trivalent phosphorus precursor. This would involve a disconnection to a phosphine, which is then oxidized in the final synthetic step. This strategy can be advantageous in certain synthetic routes where the reactivity of the phosphine is beneficial in preceding steps.

A different retrosynthetic viewpoint involves the formation of aryldiphenylphosphine oxides through a two-step method. This begins with the quaternization of a tertiary diphenylphosphine, such as methyldiphenylphosphine (B73815) or benzyldiphenylphosphine, with an aryl bromide. This is followed by a Wittig reaction with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, which yields the aryldiphenylphosphine oxide. nih.gov This method is particularly useful for synthesizing derivatives with electron-deficient aryl groups. nih.gov

The following table summarizes key disconnection approaches for the diphenylphosphine oxide moiety.

| Disconnection Approach | Precursors | Synthetic Utility |

| P-C Bond Disconnection | Diphenylphosphine oxide + Halomethyl reagent | Direct and common approach for building the core structure. |

| Oxidation of a Phosphine | Diphenyl(hydroxymethyl)phosphine | Useful when the phosphine's nucleophilicity is required in earlier steps. |

| Quaternization-Wittig Reaction | Tertiary diphenylphosphine + Aryl bromide | Effective for synthesizing aryldiphenylphosphine oxides with diverse functionalities. nih.gov |

Strategic Application of Functional Group Interconversion (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is a powerful tool in retrosynthesis that allows for the conversion of one functional group into another, simplifying the synthetic pathway. researchgate.net In the context of Tosyloxymethyldiphenylphosphine oxide, a key FGI is the conversion of a hydroxyl group to a tosylate group.

The most logical retrosynthetic step for the target molecule is the disconnection of the tosylate group, which is an excellent leaving group. This leads to the precursor, (Hydroxymethyl)diphenylphosphine oxide. This FGI is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

The synthesis of (Hydroxymethyl)diphenylphosphine oxide itself can be achieved through the reaction of diphenylphosphine oxide with an aldehyde. This reaction is a direct method for forming the P-C-OH linkage. For example, the reaction of diphenylphosphine oxide with paraformaldehyde provides a convenient route to (Hydroxymethyl)diphenylphosphine oxide.

The following table outlines the key FGI strategy for the synthesis of this compound.

| Target Functional Group | Precursor Functional Group | Reagents and Conditions |

| Tosyloxymethyl | Hydroxymethyl | p-Toluenesulfonyl chloride (TsCl), pyridine |

| Hydroxymethyl | Phosphine oxide + Aldehyde | Diphenylphosphine oxide, paraformaldehyde |

This FGI-based retrosynthetic approach is highly efficient as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Chemo- and Regioselective Considerations in Retrosynthetic Planning

When planning the synthesis of derivatives of this compound, chemo- and regioselectivity become critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a chemical bond formation.

For instance, in the synthesis of more complex derivatives, the presence of multiple reactive sites necessitates careful planning to ensure the desired outcome. The synthesis of P-chirogenic phosphine oxides can be achieved through the regioselective nucleophilic ring-opening of oxaphospholane precursors. beilstein-journals.org The reaction of 2-phenyl-1,2-oxaphospholane 2-oxide with various Grignard reagents leads to the exclusive formation of a single alkyl/aryl product, demonstrating high regioselectivity. beilstein-journals.org This strategy could be adapted to introduce diverse substituents onto the phosphorus center while constructing the core of a this compound analogue.

Furthermore, catalyst-free additions of diphenylphosphine oxide to acetylenic amino ketones have been shown to proceed with high chemo-, regio-, and stereoselectivity. ub.edu This highlights the inherent selectivity that can be achieved with the diphenylphosphine oxide moiety, which can be exploited in the synthesis of complex derivatives.

In the context of derivatizing the phenyl rings of this compound, electrophilic aromatic substitution reactions would require careful consideration of the directing effects of the phosphine oxide group. The diphenylphosphine oxide group is generally considered to be a meta-directing deactivator, which would guide incoming electrophiles to the meta position of the phenyl rings.

The following table provides examples of chemo- and regioselective strategies relevant to the synthesis of this compound derivatives.

| Reaction Type | Substrates | Selectivity | Potential Application |

| Nucleophilic Ring-Opening | 2-Phenyl-1,2-oxaphospholane 2-oxide + Grignard reagents | High Regioselectivity beilstein-journals.org | Synthesis of P-chiral derivatives. beilstein-journals.org |

| Michael Addition | Diphenylphosphine oxide + Acetylenic amino ketones | High Chemo-, Regio-, and Stereoselectivity ub.edu | Introduction of functionalized side chains. ub.edu |

| Electrophilic Aromatic Substitution | Diphenylphosphine oxide derivative + Electrophile | Meta-directing | Functionalization of the aromatic rings. |

By carefully considering these disconnection approaches, FGI strategies, and selectivity issues, a robust and efficient synthetic plan for this compound and its derivatives can be developed.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules, including organophosphorus compounds. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. researchgate.netinnosyn.com For the production of Tosyloxymethyldiphenylphosphine oxide and its derivatives, flow chemistry can enable scalable and more efficient manufacturing processes. innosyn.com

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing researchgate.netinnosyn.com |

| Scalability | Challenging, often requires re-optimization | Easier and more reliable process development and scalability innosyn.com |

| Safety | Higher risk with exothermic or hazardous reactions | Improved safety due to smaller reaction volumes and better heat dissipation researchgate.net |

| Productivity | Lower throughput | Higher productivity and consistency innosyn.com |

| Process Development | Time-consuming | Faster and more reliable innosyn.com |

Continued Development of Sustainable and Environmentally Benign Synthetic Routes

A major focus of modern chemistry is the development of sustainable processes that minimize waste and environmental impact. In the context of reactions that produce phosphine (B1218219) oxides like triphenylphosphine (B44618) oxide as a byproduct (e.g., Wittig, Mitsunobu, and Appel reactions), a key challenge is the stoichiometric generation of this waste. ru.nlacs.org Future research will continue to target the development of catalytic versions of these reactions, where the phosphine oxide is regenerated in situ, thus reducing waste. ru.nlacs.org

Strategies for more environmentally friendly synthesis include:

Catalytic Reduction: Developing efficient catalytic systems for the reduction of phosphine oxides back to phosphines, using greener reducing agents. ru.nlacs.orgorganic-chemistry.org Silanes, for instance, are becoming reagents of choice for this transformation. acs.orgorganic-chemistry.org

Visible-Light-Induced Transformations: Utilizing visible light as a renewable energy source to drive chemical reactions offers a mild and ecologically benign alternative to traditional methods. nih.govresearchgate.net Research into visible-light-induced synthesis of P-stereogenic phosphine oxides has shown promise, providing efficient pathways under air conditions, often without the need for external photosensitizers or transition metal catalysts. nih.govresearchgate.net

Mechanochemistry: Recent research has demonstrated that mechanochemistry can be used to deoxygenate phosphine oxides under air, circumventing the need for hazardous reagents. chemistryworld.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of new chemical reactions and reactivity patterns is a constant driver of innovation in organic synthesis. For phosphine oxides, research is moving beyond their traditional roles as byproducts or simple ligands. The synthesis of P-stereogenic phosphine oxides, which are chiral at the phosphorus atom, has opened up new avenues in asymmetric catalysis. nih.govnih.gov

Future research in this area will likely focus on:

Stereospecific Transformations: Investigating the stereospecific conversion of P-chiral secondary phosphine oxides into a wider variety of tertiary phosphine oxides and other organophosphorus compounds. nih.gov

New Catalytic Applications: Designing and synthesizing novel phosphine oxide-based catalysts for asymmetric transformations. The unique steric and electronic properties of these compounds can be tuned to achieve high levels of enantioselectivity in a range of reactions. acs.orgnih.gov

Bypassing Phosphine Oxide Waste: Developing new catalytic reactions that avoid the formation of phosphine oxide waste altogether is a significant goal. ru.nlacs.org

Advanced Spectroscopic Characterization under Operando Reaction Conditions

Understanding the precise mechanism of a chemical reaction is crucial for its optimization and the rational design of better catalysts. Operando spectroscopy is a powerful methodology that allows for the spectroscopic characterization of a catalytic system while the reaction is in progress and simultaneously measuring its activity and selectivity. nih.govwikipedia.org This technique provides real-time insights into the structure of the active catalyst, the presence of intermediates, and the reaction kinetics. nih.govwikipedia.orgethz.ch

For reactions involving this compound, either as a reactant, product, or catalyst, operando techniques such as IR, Raman, UV-vis, and X-ray absorption spectroscopy can be employed. nih.govwikipedia.org This allows researchers to:

Identify the active catalytic species. nih.gov

Observe the formation and decay of reaction intermediates. wikipedia.org

Establish clear structure-reactivity relationships. wikipedia.org

Understand catalyst deactivation mechanisms. wikipedia.org

Table 2: Common Operando Spectroscopic Techniques in Catalysis

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Adsorbed species, functional groups, and surface intermediates. nih.gov |

| Raman Spectroscopy | Vibrational modes of catalyst structure and adsorbates. wikipedia.org |

| UV-vis Spectroscopy | Electronic transitions, oxidation states of metal centers in organometallic species. wikipedia.org |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure, oxidation state, and local coordination environment of specific elements. nih.govethz.ch |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition and chemical states of elements. nih.gov |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthesis Pathways

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.comeurekalert.org These computational tools can analyze vast datasets of chemical reactions to identify hidden patterns and predict outcomes with increasing accuracy. eurekalert.orgnsf.gov

In the context of organophosphorus chemistry, AI and ML can be applied to:

Predict Reactivity: ML models can be trained to predict the reactivity of phosphine ligands and the outcome of reactions based on molecular descriptors. nsf.govchemrxiv.org This can help chemists select the optimal catalyst or reagent for a desired transformation without extensive trial-and-error experimentation. nsf.gov

Design Synthesis Pathways: AI-powered tools can propose novel and efficient synthetic routes for target molecules, including complex organophosphorus compounds. mdpi.comresearchgate.netresearchgate.net These systems can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. researchgate.netresearchgate.net

Optimize Reaction Conditions: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. technologynetworks.comnih.gov When combined with automated synthesis platforms, this creates a closed loop of prediction, experimentation, and optimization that can significantly accelerate research. technologynetworks.com

The application of these computational methods will enable researchers to explore the vast chemical space of organophosphorus compounds more efficiently, leading to the discovery of new molecules and reactions with desired properties. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tosyloxymethyldiphenylphosphine oxide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, analogous compounds like (chloromethyl)diphenylphosphine oxide are synthesized via chloromethylation of diphenylphosphine oxide under controlled anhydrous conditions, achieving yields >75% when using THF as a solvent and triethylamine as a base . Optimization strategies include:

- Temperature : Reactions at 0–25°C minimize side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the tosyl group.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodological Answer :

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the presence of the phosphine oxide moiety .

- FT-IR : Peaks at 1150–1200 cm⁻¹ (P=O stretch) and 1300–1350 cm⁻¹ (S=O stretch from the tosyl group) are diagnostic .

- X-ray Crystallography : Resolves bond angles and torsion angles critical for understanding steric effects in coordination chemistry .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what impact does this have on catalytic activity?

- Methodological Answer : The compound acts as a monodentate ligand via the phosphoryl oxygen. Coordination studies using EPR spectroscopy reveal that it stabilizes high-spin states in Fe(III) and Cu(II) complexes, enhancing their redox stability . For example:

- Catalytic Applications : In Pd-catalyzed cross-coupling reactions, it reduces Pd(0) aggregation, improving turnover numbers by 20–30% compared to triphenylphosphine oxide .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure of this compound in coordination complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Models frontier molecular orbitals to predict reactivity. For instance, the LUMO of the phosphoryl group (-2.1 eV) indicates nucleophilic attack susceptibility .

- Natural Bond Orbital (NBO) Analysis : Quantifies charge transfer from metal d-orbitals to the ligand, explaining stabilization of oxidation states (e.g., +3 in lanthanides) .

Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?

- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic approaches include:

- Control Experiments : Replicate reactions in rigorously dried solvents (e.g., molecular sieves) to exclude hydrolysis pathways .

- Class-Based Extrapolation : Compare data with structurally similar compounds (e.g., diphenylphosphine oxide derivatives) to identify trends in steric/electronic effects .

Comparative Reactivity Table

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.